![molecular formula C10H18N2O2S B2463331 Tert-butyl 2-carbamothioylpyrrolidine-1-carboxylate CAS No. 864958-51-0](/img/structure/B2463331.png)
Tert-butyl 2-carbamothioylpyrrolidine-1-carboxylate
Overview
Description
Molecular Structure Analysis
The molecular structure of TBTCP has been determined through various methods, including single crystal X-ray diffraction. It exhibits significant features in its molecular structure, such as the orientation of carbamate and amide dipoles, and exhibits strong antiparallel hydrogen bonding and columnar stacking in its crystal form.Chemical Reactions Analysis
TBTCP serves as a key intermediate in various organic reactions, such as the preparation of quinoxaline-3-carboxylates and their analogues, demonstrating its versatility in organic synthesis. It is also involved in the synthesis of tert-butyl esters, demonstrating a practical approach in organic synthesis.Physical And Chemical Properties Analysis
TBTCP is a white, crystalline solid that is soluble in water and other polar solvents. It has a melting point of 200-201°C .Scientific Research Applications
Synthesis of Anticancer Drug Intermediates
TBTCP serves as an intermediate in the synthesis of small molecule anticancer drugs. Researchers have utilized it to create compounds with potential anticancer properties. Its role in pharmaceutical research is crucial, as it contributes to the development of novel therapies .
Biological Research and Cellular Processes
TBTCP finds application in biological research, particularly in the study of cellular processes. Scientists use it to synthesize compounds that interact with biological systems in specific ways. Its water solubility and versatility make it valuable for investigating cellular mechanisms.
Chemical Synthesis and Medicinal Chemistry
In medicinal chemistry, TBTCP plays a vital role as a building block for designing new drug candidates. Researchers modify its structure to create derivatives with desired pharmacological properties. Its carbamothioylpyrrolidine moiety offers opportunities for drug discovery .
Peptide and Protein Chemistry
TBTCP is employed in peptide and protein chemistry. Researchers use it as a protecting group during peptide synthesis. By attaching TBTCP to specific amino acids, they can selectively protect functional groups, allowing precise peptide assembly .
Organic Synthesis and Chiral Ligands
Chiral ligands are essential in asymmetric synthesis. TBTCP’s chiral center makes it valuable for creating enantioselective catalysts. Researchers have explored its use in asymmetric reactions, such as asymmetric hydrogenation and cross-coupling reactions .
Materials Science and Surface Modification
TBTCP’s functional groups enable its attachment to surfaces. Researchers have used it for surface modification, enhancing material properties. Applications include modifying nanoparticles, sensors, and polymer surfaces for specific functions .
Safety and Hazards
properties
IUPAC Name |
tert-butyl 2-carbamothioylpyrrolidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2S/c1-10(2,3)14-9(13)12-6-4-5-7(12)8(11)15/h7H,4-6H2,1-3H3,(H2,11,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPAOKCBKJXBXNI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=S)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
864958-51-0 | |
Record name | tert-butyl 2-carbamothioylpyrrolidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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